

Application of 5-iodopyrimidine in Medicinal Chemistry: A Guide for Researchers

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Compound of Interest

Compound Name: **5-iodopyrimidine**

Cat. No.: **B189635**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of **5-iodopyrimidine** in medicinal chemistry. This versatile building block serves as a crucial starting material for the synthesis of a wide array of biologically active compounds, leveraging its reactivity in various cross-coupling reactions.

Introduction to 5-iodopyrimidine in Drug Discovery

5-iodopyrimidine is a halogenated pyrimidine derivative that has garnered significant attention in medicinal chemistry. The iodine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. This enables the synthesis of novel pyrimidine-based scaffolds with a broad spectrum of pharmacological activities, including antiviral and anticancer properties. The C-I bond is highly reactive, making **5-iodopyrimidine** an excellent substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are fundamental transformations in modern drug discovery.

Applications in Medicinal Chemistry

The **5-iodopyrimidine** scaffold is a key component in the development of various therapeutic agents. Its derivatives have shown promise in several key areas:

- Antiviral Agents: **5-Iodopyrimidine** nucleoside analogs, such as 5-iodo-2'-deoxyuridine (Idoxuridine), are known for their antiviral activity, particularly against herpes simplex virus (HSV).[1] These compounds act as thymidine analogs and are incorporated into viral DNA, leading to faulty replication and inhibition of viral proliferation.[1][2]
- Anticancer Agents: The pyrimidine core is a common feature in many anticancer drugs. **5-Iodopyrimidine** serves as a precursor for the synthesis of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors.[3][4] By functionalizing the 5-position, medicinal chemists can design potent and selective inhibitors of various cancer-related signaling pathways.

Quantitative Data Summary

The following tables summarize the biological activity of representative **5-iodopyrimidine** derivatives and the yields of key synthetic transformations.

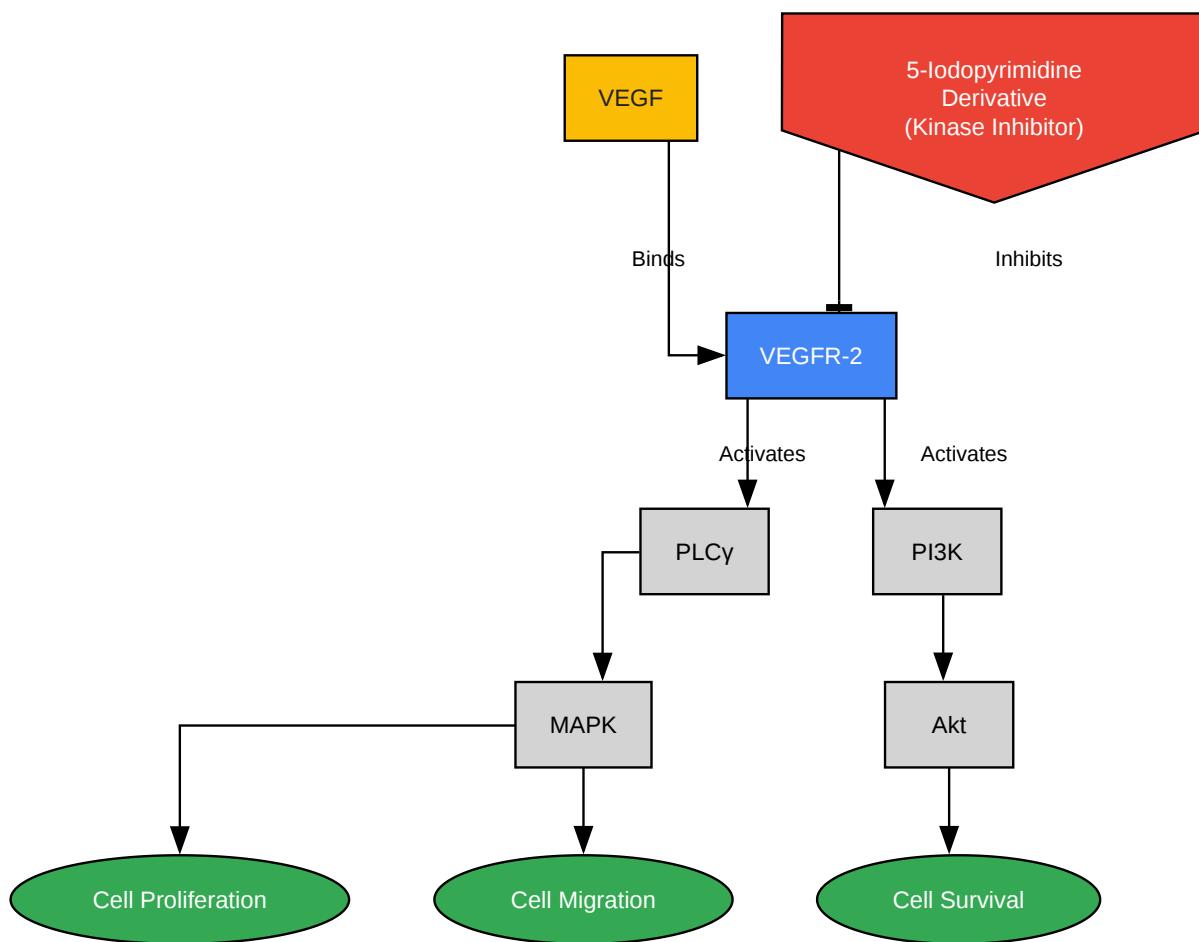
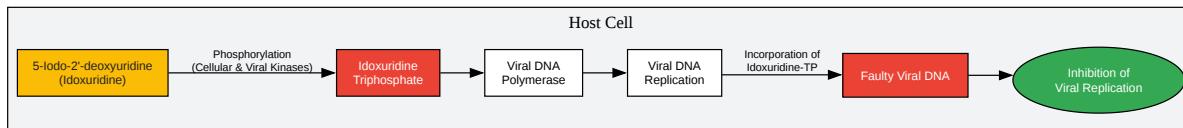
Compound/Derivative	Target/Assay	Activity (IC ₅₀ /EC ₅₀)	Reference Cell Line(s)
5-Iodo-2'-deoxyuridine (Idoxuridine)	Herpes Simplex Virus (HSV)	Varies by strain	Vero, etc.
Pyrimidine derivatives	VEGFR-2 Kinase Inhibition	21 nM - 60.83 nM	HUVEC, HCT-116
4-amino-5-((aryl-[1,1'-biphenyl]-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one	HIV-1 and HIV-2 Replication	>1.63 μM	MT-4

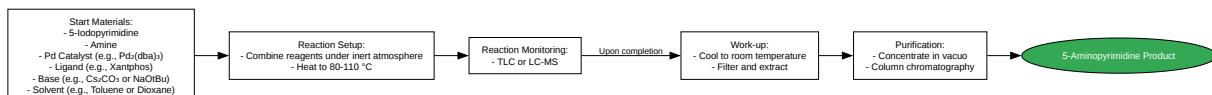
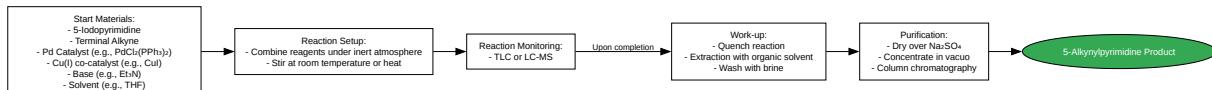
Reaction Type	Substrates	Catalyst/Condition	Yield (%)
Suzuki-Miyaura	5-Bromopyrimidine + Phenylboronic acid	Pd(OAc) ₂ , PPh ₃ , K ₂ CO ₃ , 1,4-Dioxane/H ₂ O, 80-90 °C	80-95[5]
Sonogashira	4-Iodotoluene + Phenylacetylene	5% Pd on alumina, 0.1% Cu ₂ O on alumina, THF-DMA 9:1, 80 °C	60[6]
Buchwald-Hartwig	Aryl halide + Amine	"XantPhos Pd G3", DBU, MeCN/PhMe, 140 °C	High[7]

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of 5-Iodo-2'-deoxyuridine (Idoxuridine)

5-Iodo-2'-deoxyuridine (Idoxuridine) is a nucleoside analog that interferes with viral DNA replication. Once inside a host cell, it is phosphorylated to its active triphosphate form by both host and viral kinases.[2] This triphosphate analog then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by viral DNA polymerase.[1] The presence of the bulky iodine atom in the DNA strand leads to mispairing and structural distortions, ultimately inhibiting viral replication.[1]





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